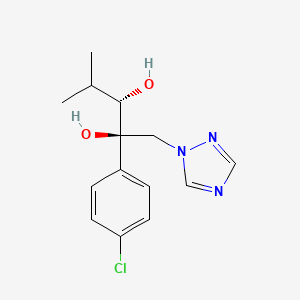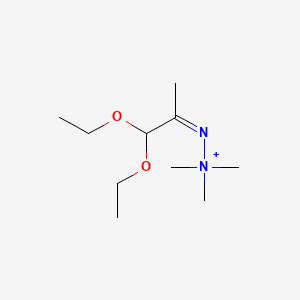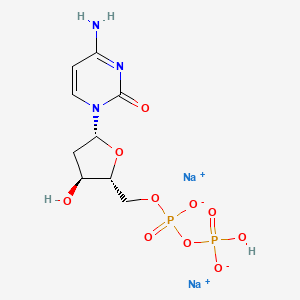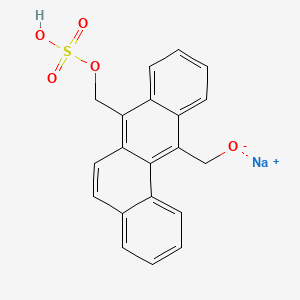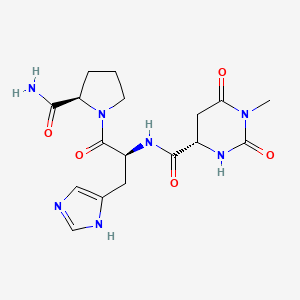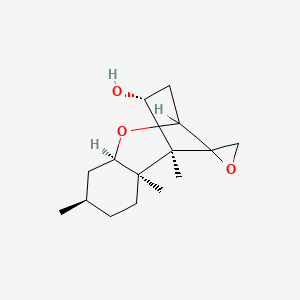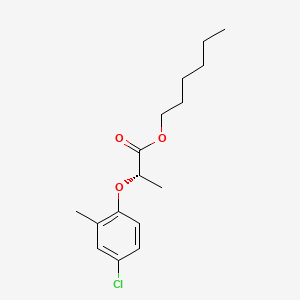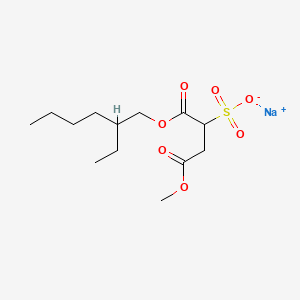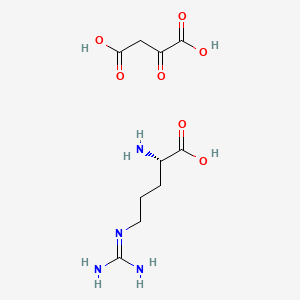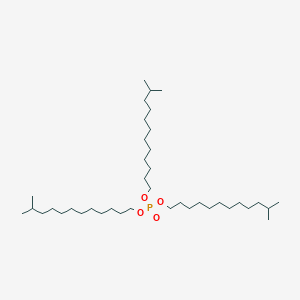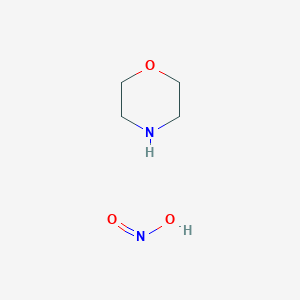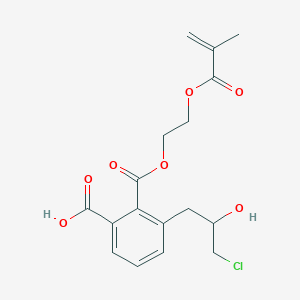
2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate is an organic compound with the molecular formula C17H19ClO7 and a molecular weight of 370.78 g/mol . It is characterized by its carboxylic ester structure and is typically found as a colorless or pale yellow liquid . This compound is soluble in organic solvents such as alcohols and ethers but is insoluble in water . It is commonly used as a stabilizer and protective agent in polyurethane resins and coatings due to its excellent thermal stability and UV resistance .
Méthodes De Préparation
The synthesis of 2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate can be achieved through the reaction of 3-chloro-2-hydroxypropyl phthalate with 2-methylpropanone in the presence of a base . The reaction conditions typically involve moderate temperatures and the use of organic solvents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate involves its interaction with molecular targets through its functional groups. The carboxylic ester and hydroxyl groups allow it to form stable complexes with other molecules, enhancing its stabilizing and protective properties . The compound’s resistance to UV degradation is attributed to its ability to absorb and dissipate UV radiation, thereby protecting the underlying materials .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((2-Methyl-1-oxoallyl)oxy)ethyl hydrogen 3-chloro-2-hydroxypropylphthalate include:
Mono-2-(Methacryloyloxy)ethyl maleate: This compound has similar stabilizing properties but differs in its molecular structure and specific applications.
2-((2-Methyl-1-oxoallyl)oxy)ethyl acetoacetate: Another related compound with similar functional groups but different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer excellent thermal stability and UV resistance, making it particularly valuable in the coatings and polymer industries .
Propriétés
Numéro CAS |
54380-33-5 |
|---|---|
Formule moléculaire |
C17H19ClO7 |
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
3-(3-chloro-2-hydroxypropyl)-2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C17H19ClO7/c1-10(2)16(22)24-6-7-25-17(23)14-11(8-12(19)9-18)4-3-5-13(14)15(20)21/h3-5,12,19H,1,6-9H2,2H3,(H,20,21) |
Clé InChI |
XNXYNGQBOWXCJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCOC(=O)C1=C(C=CC=C1C(=O)O)CC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



